molecular formula C7H6F3NO B13524689 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol

Cat. No.: B13524689
M. Wt: 177.12 g/mol
InChI Key: LUTLUIXGYIZGKN-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at position 2, a fluorine atom at position 5, and a 1,1-difluoroethyl substituent at position 4 (Figure 1). The presence of fluorine atoms and the difluoroethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves halogenation and fluorination steps, as seen in , where methyl esters of related difluoroethyl pyrimidines were synthesized via palladium-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C7H6F3NO/c1-7(9,10)4-2-6(12)11-3-5(4)8/h2-3H,1H3,(H,11,12)

InChI Key

LUTLUIXGYIZGKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC=C1F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five structurally related pyridine/pyrimidine derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol Pyridine -OH (C2), -F (C5), -CF2CH3 (C4) 207.13 Not reported High lipophilicity, metabolic stability
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine -F (C2), 4-fluorophenyl (C5) 207.17 Not reported Precursor for bioactive molecules
5-(4-Ethylphenyl)pyrimidin-2-ol Pyrimidine -OH (C2), 4-ethylphenyl (C5) 200.24 Not reported Bulky substituent, lower solubility
2-Chloro-5-fluoropyrimidin-4-ol Pyrimidine -Cl (C2), -F (C5), -OH (C4) 164.55 Not reported Reactive chloro group, potential leaving group
5-(2,4-Difluorophenyl)pyrimidin-4-ol Pyrimidine -OH (C4), 2,4-difluorophenyl (C5) 208.16 Not reported Dual fluorine substitution, enhanced polarity

Key Findings

In contrast, 2-Chloro-5-fluoropyrimidin-4-ol () contains a chlorine atom, a stronger leaving group, which may enhance its reactivity in nucleophilic substitution reactions .

Impact of Core Heterocycle Pyridine-based compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) exhibit planar aromatic structures, favoring π-π stacking interactions in drug-receptor binding .

Fluorination Patterns Compounds with multiple fluorine atoms (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol) show higher polarity and metabolic resistance compared to mono-fluorinated analogs. However, the difluoroethyl group in the target compound provides a balance between lipophilicity and stability .

Synthetic Accessibility

  • The synthesis of this compound involves multi-step fluorination and coupling reactions (), whereas simpler derivatives like 2-Fluoro-5-(4-fluorophenyl)pyridine are synthesized via Suzuki-Miyaura cross-coupling (), highlighting differences in scalability .

Biological Activity

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse studies, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H7F3N2O\text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O}

This structure features a pyridine ring substituted with fluorine and difluoroethyl groups, which are crucial for its biological activity.

The biological activity of this compound has been linked to its interaction with specific molecular targets:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a key player in the pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain pathogens. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on DHODH, thereby impacting viral replication and potentially serving as antiviral agents .

Biological Activity and Effects

The compound has demonstrated various biological activities across different studies:

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been evaluated for its ability to inhibit measles virus replication through phenotypic assays. The pMIC (minimum inhibitory concentration) values indicate a strong antiviral effect, with some derivatives showing improvements over previous compounds .

Antimalarial Activity

In the context of malaria, compounds similar to this compound have been studied for their efficacy against Plasmodium falciparum. The structure–activity relationship (SAR) studies suggest that modifications at various positions on the pyridine ring can enhance antimalarial activity while minimizing off-target effects .

Case Studies and Research Findings

Several key studies have focused on the biological activity of this compound:

StudyFindings
Study 1 Investigated the inhibition of DHODH by derivatives; found significant antiviral effects against measles virus (pMIC values up to 9) .
Study 2 Explored SAR for antimalarial compounds; identified structural modifications that enhance selectivity and potency against P. falciparum .
Study 3 Evaluated the in vitro efficacy against various pathogens; confirmed broad-spectrum activity with minimal cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol, and how do reaction conditions influence regioselectivity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, methyl 4-(1,1-difluoroethyl)pyrimidine-2-carboxylate derivatives (structurally analogous) were synthesized using Pd-catalyzed coupling under inert conditions with extended reaction times (38 hours) to optimize yield and regioselectivity . Temperature control (e.g., 60–80°C) and reagent stoichiometry are critical to minimize byproducts like 5-substituted isomers.
  • Key Data : In a 0.20 mmol scale reaction, a 74% combined yield was achieved for regioisomeric products, highlighting the need for precise stoichiometric ratios .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Resolve the pyridine ring conformation and fluorine/ethyl substituent geometry. For related fluoropyridines, bond angles (e.g., C–F bond lengths ≈ 1.34 Å) and torsion angles were validated via single-crystal diffraction .
  • NMR : 19F^{19}\text{F} NMR is critical for distinguishing difluoroethyl groups (δ120δ ≈ -120 to 140-140 ppm for CF2_2), while 1H^{1}\text{H} NMR identifies hydroxyl protons (broad singlet near δ 10–12 ppm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC or LC-MS. For fluorinated pyridines, acidic conditions (pH < 3) often lead to hydroxyl group protonation and potential ring decomposition, while neutral/basic conditions (pH 7–9) improve stability. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset at ~200°C .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s electronic properties and reactivity in catalytic applications?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The –CF2_2CH3_3 group induces electron-withdrawing effects, lowering the LUMO energy of the pyridine ring by ~1.5 eV compared to non-fluorinated analogs, enhancing electrophilic substitution reactivity . Experimental validation via cyclic voltammetry can corroborate redox potentials.

Q. What strategies mitigate conflicting bioactivity data for this compound in kinase inhibition assays?

  • Methodology :

  • Assay optimization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate inhibition constants (KiK_i).
  • Structural analogs : Compare with 5-fluoro-3-iodopyridin-2-ol (IC50_{50} = 0.8 μM in kinase X). Adjust assay buffer ionic strength to reduce false positives from non-specific binding .

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Methodology : Explore 18F^{18}\text{F} labeling via nucleophilic aromatic substitution. The 5-fluoro position is amenable to isotopic exchange under mild conditions (K18F^{18}\text{F}/Kryptofix 222, 80°C, 15 minutes), achieving radiochemical yields >70% in model systems . Purification requires HPLC with a C18 column and phosphate buffer (pH 6.5).

Q. How do steric effects from the difluoroethyl group impact molecular docking outcomes in protein-ligand simulations?

  • Methodology : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields. The –CF2_2CH3_3 group increases van der Waals clashes in tight binding pockets (e.g., ATP-binding sites), reducing docking scores by ~20% compared to smaller substituents. Adjust scoring functions to account for fluorine’s partial charges .

Data Contradiction Resolution

Q. Discrepancies in reported solubility: Why does this compound show variable solubility in DMSO vs. aqueous buffers?

  • Analysis : The compound’s logP (~2.5) predicts moderate hydrophobicity, but protonation of the pyridin-2-ol group at pH 7.4 increases aqueous solubility (from 0.1 mg/mL to 1.5 mg/mL). Contradictions arise from incomplete equilibration in biphasic systems; use sonication or co-solvents (10% EtOH) to stabilize solutions .

Q. Conflicting cytotoxicity data in cancer cell lines: How to reconcile IC50_{50} variations?

  • Resolution : Cross-validate using isogenic cell lines (e.g., wild-type vs. ABC transporter knockouts). For example, multidrug resistance proteins (e.g., P-gp) efflux fluorinated pyridines, inflating IC50_{50} values by 10-fold in resistant lines. Use inhibitors like verapamil to confirm transporter involvement .

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